molecular formula C8H14O3S B13562540 2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid

2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid

Cat. No.: B13562540
M. Wt: 190.26 g/mol
InChI Key: QWRCLRSNFAMHSC-UHFFFAOYSA-N
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Description

2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the use of 1,4-Dithiane-2,5-diol as a synthon. This compound undergoes a sulfa-Michael/aldol-type reaction with electrophilic alkenes to form functionalized tetrahydrothiophenes . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a tetrahydrothiophene derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-(3-Oxotetrahydrothiophen-3-yl)-2-methylpropanoic acid, while reduction may yield 2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanol.

Scientific Research Applications

2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the thiophene ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of both hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

2-(3-hydroxythiolan-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H14O3S/c1-7(2,6(9)10)8(11)3-4-12-5-8/h11H,3-5H2,1-2H3,(H,9,10)

InChI Key

QWRCLRSNFAMHSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C1(CCSC1)O

Origin of Product

United States

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